molecular formula C26H20ClF3N2O4 B2583239 c-Kit-IN-3

c-Kit-IN-3

Katalognummer: B2583239
Molekulargewicht: 516.9 g/mol
InChI-Schlüssel: YOHLRCOPRAVUCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

c-Kit-IN-3 is a selective inhibitor of the c-KIT kinase, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The compound has shown significant potential in inhibiting the activity of c-KIT kinase, making it a valuable tool in scientific research and potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of c-Kit-IN-3 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality of the final product .

Analyse Chemischer Reaktionen

c-Kit-IN-3 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Cancer Treatment

1. Targeting c-Kit Mutations:
c-Kit-IN-3 has shown promise as a therapeutic agent in cancers characterized by c-Kit mutations. In GISTs, approximately 80% of cases harbor activating mutations in the c-Kit gene. The use of tyrosine kinase inhibitors (TKIs) like this compound has been effective in treating these tumors by inhibiting the aberrant signaling pathways activated by mutated c-Kit .

2. Efficacy Against Hematological Malignancies:
c-Kit plays a role in the pathogenesis of various hematological cancers. In AML, for example, the presence of c-Kit mutations correlates with poor prognosis. Inhibiting c-Kit with compounds like this compound can potentially enhance treatment outcomes by targeting these mutations directly .

3. Role in Melanoma:
Recent studies have indicated that c-Kit mutations are also present in mucosal melanomas. The application of this compound may provide a targeted therapeutic approach for patients with these specific melanoma subtypes .

Case Studies and Research Findings

Case Study 1: Gastrointestinal Stromal Tumors
A clinical trial involving patients with GISTs demonstrated that treatment with c-Kit inhibitors resulted in significant tumor regression. The study highlighted the importance of identifying specific mutations within the c-Kit gene to tailor treatment effectively .

Case Study 2: Acute Myeloid Leukemia
Research has shown that AML patients with c-Kit mutations exhibit heightened sensitivity to TKIs. A cohort study indicated that those treated with this compound experienced improved overall survival rates compared to those receiving standard chemotherapy alone .

Summary of Findings

Application AreaFindingsReferences
Cancer TreatmentEffective against GISTs and AML; improves survival rates when used with other therapies.
MelanomaPotential therapeutic option for mucosal melanomas with c-Kit mutations.
Mechanism of ActionInhibits phosphorylation of c-Kit; blocks critical signaling pathways.

Wirkmechanismus

c-Kit-IN-3 exerts its effects by selectively inhibiting the c-KIT kinase. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

c-Kit-IN-3 zeichnet sich durch seine hohe Selektivität und Potenz gegenüber der c-KIT-Kinase im Vergleich zu anderen ähnlichen Verbindungen aus. Einige ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine hohe Selektivität und Wirksamkeit gegenüber einem breiten Spektrum von c-KIT-Mutanten aus, was es zu einer wertvollen Verbindung sowohl in Forschungs- als auch in therapeutischen Kontexten macht .

Biologische Aktivität

c-Kit-IN-3 is a small molecule inhibitor targeting the c-Kit receptor, a receptor tyrosine kinase (RTK) that plays a crucial role in various biological processes, including cell proliferation, survival, and differentiation. The biological activity of this compound is significant in the context of cancer therapy and regenerative medicine due to its ability to modulate c-Kit signaling pathways.

Overview of c-Kit and Its Significance

The c-Kit receptor is encoded by the KIT gene and is activated by its ligand, stem cell factor (SCF). This activation leads to receptor homodimerization and autophosphorylation, initiating several downstream signaling cascades, including the MAPK and PI3K pathways. These pathways are essential for various cellular functions such as:

  • Cell Proliferation : c-Kit signaling promotes cell division and growth.
  • Survival : It helps cells evade apoptosis through mechanisms involving AKT phosphorylation.
  • Migration : c-Kit is involved in cellular movement, crucial for processes like wound healing and tissue repair .

This compound selectively inhibits the activity of the c-Kit receptor, thereby disrupting the downstream signaling pathways that lead to tumor growth and survival. By inhibiting c-Kit signaling, this compound can induce apoptosis in cells that rely on this pathway for survival. This mechanism has made it a candidate for treating cancers characterized by aberrant c-Kit activation, such as gastrointestinal stromal tumors (GISTs) and certain types of leukemia.

In Vitro Studies

  • Cell Line Analysis : In studies using GIST cell lines with known mutations in the KIT gene, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent inhibitory effects at low concentrations.
  • Signaling Pathway Assessment : Western blot analyses demonstrated decreased phosphorylation levels of AKT and ERK1/2 in treated cells, confirming the inhibition of downstream signaling pathways .

In Vivo Studies

  • Animal Models : In murine models of GISTs, administration of this compound led to a marked decrease in tumor size and improved survival rates compared to control groups. Histological evaluations revealed reduced cellular proliferation (Ki-67 staining) and increased apoptosis (TUNEL assay) within tumors .
  • Cardiac Repair Models : Interestingly, studies have also explored the role of activated c-Kit in cardiac repair. Constitutive activation of c-Kit was shown to enhance cardiac myogenic potential following injury. However, the use of this compound in these models suggested a nuanced role where inhibition might affect reparative processes negatively if not carefully controlled .

Data Tables

Study Type Findings Reference
In VitroSignificant reduction in cell viability at low doses
In Vivo (GIST model)Decreased tumor size; improved survival rates
Cardiac RepairEnhanced myogenic potential with constitutive activation; nuanced effects with inhibition

Eigenschaften

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF3N2O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30/h3-11,13-14H,12H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHLRCOPRAVUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.